molecular formula C18H16N2O7 B11956195 Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate

Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate

Cat. No.: B11956195
M. Wt: 372.3 g/mol
InChI Key: HVRTWDHQPUCLGO-UHFFFAOYSA-N
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Description

Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate is an organic compound with the molecular formula C18H16N2O7 and a molecular weight of 372.337 g/mol . This compound is part of a class of chemicals known for their applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with dimethyl 5-aminoisophthalate under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ester groups can also be hydrolyzed to release active carboxylic acids that can participate in further biochemical reactions .

Comparison with Similar Compounds

Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H16N2O7/c1-10-14(5-4-6-15(10)20(24)25)16(21)19-13-8-11(17(22)26-2)7-12(9-13)18(23)27-3/h4-9H,1-3H3,(H,19,21)

InChI Key

HVRTWDHQPUCLGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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